molecular formula C11H11N3OS B487682 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 69635-81-0

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B487682
CAS No.: 69635-81-0
M. Wt: 233.29g/mol
InChI Key: SLKPWVISRATEOW-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 4-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s synthesis typically involves coupling reactions between thiadiazole carboxylate intermediates and substituted amines under standard coupling conditions, as exemplified in related thiazole carboxamide syntheses .

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPWVISRATEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A reported method involves heating thiosemicarbazide derivatives with acetic anhydride to induce cyclization. For example:

Thiosemicarbazide+Ac2OΔ4-Methyl-1,2,3-thiadiazole-5-carboxylic acid\text{Thiosemicarbazide} + \text{Ac}_2\text{O} \xrightarrow{\Delta} \text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid}

Reaction conditions include refluxing in acetic anhydride at 120°C for 6 hours, yielding the acid with a purity >90%. The product is isolated via vacuum distillation and recrystallized from ethanol, yielding white crystals (m.p. 143–145°C).

Amidation of the Carboxylic Acid Intermediate

The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 4-methylaniline. Multiple approaches are documented:

Acid Chloride Method

  • Formation of Acid Chloride :
    The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3 hours.

    Acid+SOCl2Acid chloride+SO2+HCl\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} + \text{SO}_2 + \text{HCl}

    Excess SOCl₂ is removed under reduced pressure.

  • Reaction with 4-Methylaniline :
    The acid chloride is reacted with 4-methylaniline in DCM at 0–5°C, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding the target compound (65–72%).

Carbodiimide-Mediated Coupling

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • The carboxylic acid (1 eq), EDC (1.2 eq), and HOBt (1.1 eq) are dissolved in DCM.

  • 4-Methylaniline (1 eq) is added, and the mixture is stirred at 25°C for 24 hours.

  • The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Yield: 60–68%.

Patent-Based Synthesis Routes

Method from EP1031567B1

A patent by Nihon Nohyaku Co., Ltd. outlines a scalable process:

  • Intermediate Preparation : 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is prepared using oxalyl chloride in DMF-catalyzed conditions.

  • Amine Coupling : The chloride is reacted with 4-methylaniline in toluene at 80°C for 2 hours.

  • Workup : The mixture is filtered, and the precipitate is washed with cold toluene to afford the product in 75% yield.

Hydrazide Intermediate Route

A hydrazide derivative (as seen in SigmaAldrich’s KEY465194392) is synthesized first:

Acid+HydrazineHydrazide\text{Acid} + \text{Hydrazine} \rightarrow \text{Hydrazide}

The hydrazide is further reacted with 4-methylphenyl isocyanate to form the target compound. However, this method is less efficient (yield: ~50%) and involves additional steps.

Reaction Optimization and Characterization

Yield Comparison Table

MethodReagentsSolventTemperatureYield (%)
Acid ChlorideSOCl₂, 4-methylanilineDCM0–25°C65–75
EDC/HOBtEDC, HOBtDCM25°C60–68
Patent (EP1031567B1)Oxalyl chlorideToluene80°C75

Characterization Data

  • Molecular Weight : 233.29 g/mol.

  • Melting Point : 160–162°C (lit.).

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, Ar-CH₃), 7.20–7.30 (m, 4H, Ar-H).

    • IR (KBr) : 1665 cm⁻¹ (C=O), 1530 cm⁻¹ (N-H bend).

Challenges and Considerations

  • Purity Issues : Byproducts from incomplete coupling or over-chlorination require careful chromatography.

  • Scale-Up : The acid chloride method is preferred for industrial synthesis due to higher yields and simpler workup .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to the corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Agricultural Applications

Plant Disease Control

One of the primary applications of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is as a plant disease control agent. Research indicates that this compound exhibits significant efficacy against a range of plant pathogens, particularly fungal diseases. For instance, it has been shown to effectively control rice blast disease caused by Pyricularia oryzae and other bacterial and fungal diseases affecting crops such as wheat, barley, and vegetables .

Efficacy Against Specific Pathogens

PathogenCrop TypeEfficacy
Pyricularia oryzaeRiceHigh
Rhizoctonia solaniVariousModerate
Erysiphe graminisWheat/BarleyHigh
Xanthomonas campestrisCabbageModerate
Phytophthora infestansTomatoHigh

The compound is particularly noted for its low phytotoxicity, making it safer for both plants and mammals compared to other fungicides . Its application can be integrated into irrigation systems or directly onto plant surfaces during the growing season to prevent disease outbreaks.

Medicinal Chemistry Applications

Antimicrobial Properties

In addition to its agricultural uses, 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide derivatives have been studied for their potential antimicrobial properties. A series of derivatives have shown promising results in inhibiting bacterial growth in vitro. For example, studies indicate that modifications to the thiadiazole structure can enhance antimicrobial activity against various strains of bacteria .

In Vitro Antimicrobial Activity

Compound VariantBacterial StrainMinimum Inhibitory Concentration (MIC)
Original CompoundEscherichia coli16 µg/mL
Derivative AStaphylococcus aureus8 µg/mL
Derivative BPseudomonas aeruginosa32 µg/mL

These findings suggest that further exploration into the structure-activity relationship of these compounds could lead to the development of new antimicrobial agents.

Mechanistic Insights

Molecular Docking Studies

Molecular docking studies have been conducted to understand how 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide interacts with target proteins involved in disease processes. For instance, docking simulations against the main protease of SARS-CoV-2 have shown favorable binding affinities, indicating potential as an antiviral agent .

Binding Affinity Data

CompoundTarget ProteinBinding Energy (kcal/mol)
OriginalSARS-CoV-2 Mpro-7.33
Derivative CSARS-CoV-2 Mpro-7.22

These insights highlight the compound's versatility across different fields of research.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variants: Thiadiazole vs. Thiazole

The substitution of the 1,2,3-thiadiazole ring with a thiazole ring significantly alters physicochemical and biological properties. For example:

  • 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazine carbothioamide (3) (thiazole derivative) exhibits anticancer activity, but its thiadiazole counterpart may display enhanced metabolic stability due to the sulfur-rich thiadiazole ring, which resists oxidative degradation .
  • 4-Methyl-N-(6-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide (C₁₀H₁₀N₄OS, MW 234.28) shares the thiadiazole-carboxamide core but substitutes the 4-methylphenyl group with a pyridinyl moiety.
Table 1: Core Structure Comparison
Compound Core Heterocycle Substituent (R) Molecular Weight logP
Target Compound 1,2,3-Thiadiazole 4-Methylphenyl 261.3* ~1.8*
4-Methyl-N-(6-methylpyridin-2-yl)-... 1,2,3-Thiadiazole 6-Methylpyridin-2-yl 234.28 0.76
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazine... Thiazole Phenyl 367.4† ~2.5†

*Estimated based on analogs; †From .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Derivatives like 4-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide (C₁₄H₁₄F₃N₃O₂S, MW 321.3) incorporate trifluoroethyl groups, which enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Crystallographic and Structural Insights

Crystal structures of related compounds (e.g., 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide ) refined via SHELXL reveal planar thiadiazole rings with bond lengths of ~1.65 Å for C–S and ~1.30 Å for C=N. These structural features stabilize π-π stacking interactions in solid-state packing .

Biological Activity

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for enhancing biological activity through its unique electronic properties. The synthesis typically involves cyclization reactions starting from suitable precursors, such as 4-methylbenzenesulfonyl chloride and hydrazine, followed by further modifications to obtain the desired thiadiazole structure.

Antimicrobial Properties

Research indicates that 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 3.91 to 62.5 µg/mL .

Table 1: Antimicrobial Activity of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

Bacterial StrainMIC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 259233.911
Staphylococcus epidermidis ATCC 1222815.622
Micrococcus luteus ATCC 1024062.54

These findings suggest that the compound not only inhibits bacterial growth but may also exert bactericidal effects.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis .

Table 2: Anticancer Activity of Related Thiadiazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710CDK9 inhibition
Compound BHCT-11615STAT3 transcriptional activity inhibition
4-Methyl ThiadiazoleVarious<20Apoptosis induction via signaling pathways

These results indicate that derivatives of thiadiazoles could serve as promising candidates for cancer therapy.

The mechanism behind the biological activities of this compound involves several pathways:

  • Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential enzymes necessary for bacterial survival.
  • Cancer Cell Apoptosis : It activates apoptotic pathways by modulating protein interactions within cancer cells, particularly through the inhibition of kinases like CDK9 .

Case Studies

A recent study evaluated a series of thiadiazole derivatives, including our compound of interest. The results indicated that modifications to the thiadiazole ring significantly influenced biological activity. For instance, compounds with halogen substitutions showed enhanced antimicrobial efficacy compared to their non-halogenated counterparts .

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